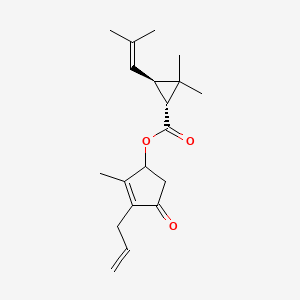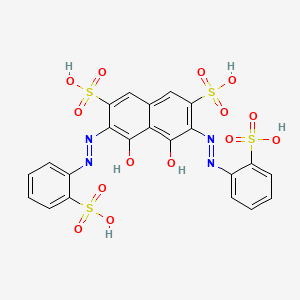
4-oxopiperidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxopiperidine-3-carbaldehyde, also known as 4-Formylcyclohexanecarboxylic acid tert-butyl ester or tert-Butyl 4-formylpiperidine-1-carboxylate, is a chemical compound with the molecular formula C6H9NO2 . It is used as a reactant for synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction sequence involves a charge-transfer complex, in situ formed between sulfonyl chloride and N-methylmorpholine, which induces S–Cl bond homolysis of sulfonyl chloride, yielding a reactive sulfonyl radical .Molecular Structure Analysis
The molecular structure of this compound was confirmed on the basis of elemental analysis, UV–Vis spectra, molar conductivity, magnetic susceptibility, and TGA-DTA analysis . The ligand behaves as dibasic tridentate, linkages via phenolic-O, azomethine-N, enolic-O atoms in metal (III) complexes and as monobasic tridentate in metal (II) complexes .Chemical Reactions Analysis
The chemical reactions involving this compound include the formation of complexes with metal salts of M (II/III)·Cl 2 ·nH 2 O (where M = Cr (III), Fe (III), Mn (II), Co (II), Ni (II), and Cu (II)) . The reaction sequence involves a charge-transfer complex, in situ formed between sulfonyl chloride and N-methylmorpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C6H9NO2) and molecular weight (127.14) . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.Future Directions
Properties
| 164789-94-0 | |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14116 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)


![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)
